REACTION_CXSMILES
|
[C:1]([C:5]1O[C:7]([O:10]CC)=[CH:8][N:9]=1)([CH3:4])([CH3:3])[CH3:2].[C:13]([O:17][CH2:18][CH3:19])(=[O:16])[CH:14]=[CH2:15]>>[CH2:18]([O:17][C:13](=[O:16])[C:14]1[C:7]([OH:10])=[CH:8][N:9]=[C:5]([C:1]([CH3:2])([CH3:3])[CH3:4])[CH:15]=1)[CH3:19]
|
Name
|
|
Quantity
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16.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1OC(=CN1)OCC
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Name
|
|
Quantity
|
11.7 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCC
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Control Type
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UNSPECIFIED
|
Setpoint
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100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
Upon cooling
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Type
|
DISTILLATION
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Details
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the remaining starting materials were distilled away from the product which
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Type
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FILTRATION
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Details
|
was further purified by filtration through a plug of silica-gel (methylene chloride)
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Type
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CONCENTRATION
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Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C1=CC(=NC=C1O)C(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.2 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 51.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |